
4-Iodo-m-xylene
Overview
Description
4-Iodo-m-xylene (CAS 4214-28-2), also known as 1-iodo-2,4-dimethylbenzene, is an aromatic compound with a molecular formula of C₈H₉I and a molecular weight of 232.06 g/mol. It features two methyl groups in the meta positions (2- and 4-positions) relative to the iodine substituent on the benzene ring. This compound is widely used in organic synthesis, particularly in iodine-lithium exchange reactions for generating aryl lithium intermediates , and as a reactant in the preparation of paralog-selective Hsp90 inhibitors . Key physical properties include a boiling point of 231–232°C, density of 1.628 g/cm³, and immiscibility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-m-xylene can be synthesized through the iodination of m-xylene. This process typically involves the reaction of m-xylene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom by the iodine atom .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-m-xylene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form m-xylene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce carboxylic acids or aldehydes.
- Reduction reactions can regenerate m-xylene .
Scientific Research Applications
4-Iodo-m-xylene is used in a variety of scientific research applications, including:
Chemistry: It serves as a reactant in the synthesis of complex organic molecules and as an intermediate in the preparation of other iodinated compounds.
Biology: It is used in the study of biological pathways and as a labeling agent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-iodo-m-xylene involves its ability to undergo various chemical reactions due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in substitution and other reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Structural Isomers: 4-Iodo-o-xylene and 4-Iodo-p-xylene
- 4-Iodo-o-xylene has methyl groups at the 1- and 3-positions (ortho to iodine). Its boiling point (106–108°C ) is significantly lower than the meta isomer, likely due to reduced symmetry and weaker intermolecular forces .
Property | 4-Iodo-m-xylene | 4-Iodo-o-xylene |
---|---|---|
Boiling Point (°C) | 231–232 | 106–108 |
Density (g/cm³) | 1.628 | 1.633 |
Symmetry | Higher (meta-methyls) | Lower (ortho-methyls) |
Mono-Substituted Analogues: 4-Iodotoluene and 4-Iodoanisole
4-Iodotoluene (C₇H₇I, CAS 622-43-8) and 4-Iodoanisole (C₇H₇IO, CAS 696-62-8) lack the second methyl group, altering reactivity and physical properties:
- 4-Iodotoluene has a single methyl group (para to iodine). Its boiling point (211–213°C ) is lower than this compound, reflecting reduced molecular weight and weaker van der Waals interactions .
- 4-Iodoanisole replaces a methyl with a methoxy group. The electron-donating methoxy group enhances reactivity in electrophilic substitutions but reduces stability under oxidative conditions compared to methyl groups .
Property | This compound | 4-Iodotoluene | 4-Iodoanisole |
---|---|---|---|
Molecular Weight | 232.06 | 218.03 | 234.04 |
Boiling Point (°C) | 231–232 | 211–213 | 237 |
Key Reactivity | Iodine-lithium exchange | Electrophilic substitution | Alkynylation reactions |
Hypervalent Iodine Compounds
- Hypervalent iodine reagents (e.g., Ar-I⁺) are more electrophilic, enabling direct alkyne transfer without requiring transition metals .
- This compound’s iodine atom participates in nucleophilic substitutions or metal-halogen exchanges , making it a precursor for cross-coupling reactions .
Stability and Handling
Biological Activity
4-Iodo-m-xylene (C₈H₉I) is an organoiodine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
This compound is characterized by the presence of an iodine atom attached to the meta position of the xylene molecule. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in various chemical reactions, particularly in catalysis and medicinal chemistry. Research has indicated several potential applications:
- Antimicrobial Activity : Some studies have suggested that iodine-containing compounds exhibit antimicrobial properties. The presence of iodine in this compound may enhance its efficacy against certain microbial strains.
- Catalytic Applications : this compound has been utilized in catalytic processes, particularly in C–H activation reactions. Its ability to form stable complexes with transition metals enhances its utility as a ligand in various catalytic systems .
The biological mechanisms through which this compound exerts its effects are not fully elucidated but can be inferred from related studies:
- C–H Activation : The compound participates in directed arylation reactions, where it acts as an arylating agent. This process involves the formation of aryl radicals, which can further react with various substrates to yield complex organic molecules .
- Interaction with Biological Targets : The iodine atom may play a crucial role in modulating interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding.
Table 1: Summary of Biological Activities and Findings
Detailed Findings
-
Catalytic Efficiency :
In experiments assessing the catalytic efficiency of this compound in C–H activation, it was found that the compound facilitated reactions at significantly lower temperatures compared to traditional catalysts. This was attributed to the unique electronic properties conferred by the iodine substituent . -
Antimicrobial Studies :
A study exploring the antimicrobial efficacy of various organoiodine compounds highlighted that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents . -
Ligand Behavior :
Research into the coordination chemistry involving this compound revealed that it forms stable complexes with palladium and other transition metals, enhancing reaction rates in cross-coupling reactions .
Q & A
Basic Questions
Q. How can researchers confirm the identity of 4-Iodo-m-xylene and distinguish it from structural isomers?
To verify the compound’s identity, use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Compare spectral data (e.g., H-NMR chemical shifts for aromatic protons and methyl groups) with literature values. Databases like SciFinder or Reaxys provide peer-reviewed spectral data for known compounds . Cross-referencing the CAS number (4214-28-2) and molecular formula (CHI) ensures accuracy .
Q. What methods are recommended for synthesizing this compound in a laboratory setting?
Common synthetic routes include iodination of m-xylene derivatives via electrophilic aromatic substitution. For example, using iodine monochloride (ICl) or a directed ortho-metalation strategy. Post-synthesis, purify the product via column chromatography and validate purity through melting point analysis and gas chromatography-mass spectrometry (GC-MS) . Always adhere to safety protocols, including fume hood use and personal protective equipment (PPE) .
Q. How can researchers obtain reliable physical property data (e.g., melting point, boiling point) for this compound?
Consult authoritative databases like Reaxys or SciFinder for experimentally determined values. If literature data is sparse, extrapolate from structurally similar compounds (e.g., 4-Iodo-o-xylene, bp: 106–108°C) while noting potential deviations due to substituent positioning . Experimental determination via differential scanning calorimetry (DSC) or distillation under reduced pressure is advised for validation .
Q. What safety considerations are critical when handling this compound?
The compound may pose risks due to its iodine content and aromatic structure. Use PPE (gloves, goggles, lab coat), work in a well-ventilated area, and avoid skin contact. Waste disposal must comply with hazardous material regulations, utilizing licensed chemical waste services .
Advanced Research Questions
Q. How should researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?
Employ palladium-catalyzed methodologies (e.g., Suzuki-Miyaura coupling) to assess aryl iodide reactivity. Control variables include catalyst loading, solvent polarity, and temperature. Use C-NMR to track reaction progress and isolate products via crystallization. Compare yields and kinetics with meta-substituted analogs to evaluate steric/electronic effects .
Q. What strategies are effective for resolving contradictions in reported spectroscopic data for this compound?
Perform independent spectral acquisition under standardized conditions (e.g., solvent, concentration) and compare with literature. If discrepancies persist, validate via high-resolution MS (HRMS) or X-ray crystallography. Statistical tools like principal component analysis (PCA) can identify outliers in aggregated datasets .
Q. How can systematic errors in quantifying this compound’s environmental persistence be minimized?
Use isotope-labeled internal standards (e.g., C-labeled analogs) in mass spectrometry to correct for matrix effects. Replicate experiments across multiple batches and laboratories to assess reproducibility. Employ control samples to account for abiotic degradation .
Q. What frameworks guide the formulation of rigorous research questions about this compound’s applications?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic relevance. For example: “How does the meta-substitution pattern in this compound influence its electronic properties compared to para-substituted analogs?” Incorporate PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .
Q. How should researchers present large datasets (e.g., reaction optimization screens) in publications?
Follow IB guidelines: include raw data in appendices and processed data (e.g., averaged yields, error bars) in the main text. Use tables to summarize optimal conditions and figures (e.g., Arrhenius plots) to illustrate trends. Annotate uncertainties (e.g., ±2% SD) and methodological limitations .
Q. What metrics are essential for evaluating the thermodynamic stability of this compound in solution-phase studies?
Measure decomposition kinetics via UV-Vis spectroscopy under varying pH and temperature. Calculate activation energy () using the Arrhenius equation. Compare with computational models (e.g., density functional theory) to validate experimental observations .
Properties
IUPAC Name |
1-iodo-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNKQJAMHYKQIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063356 | |
Record name | Benzene, 1-iodo-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-28-2 | |
Record name | 1-Iodo-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4214-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-iodo-2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodo-m-xylene | |
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Record name | Benzene, 1-iodo-2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1-iodo-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.948 | |
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Record name | 4-Iodo-m-xylene | |
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Retrosynthesis Analysis
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